molecular formula C17H19N3O2 B2520318 4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine CAS No. 2034252-76-9

4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine

Cat. No.: B2520318
CAS No.: 2034252-76-9
M. Wt: 297.358
InChI Key: YXZAUJKTODKPCH-UHFFFAOYSA-N
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Description

4-[(1-Benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic intermediate features a pyrimidine scaffold, a privileged structure in pharmaceuticals known for its diverse biological activities, which often include antiviral, antibacterial, and fungicidal properties . The molecular design, incorporating a benzoylpiperidine moiety linked via an ether bridge, is characteristic of strategies used to create novel chemical entities for probing biological systems and identifying new therapeutic leads . Piperidine derivatives are frequently explored as modulators of biological targets, such as chemokine receptors and various enzymes . Similarly, the 2-methylpyrimidine component is a common heterocycle in agrochemicals and pharmaceuticals, contributing to the molecule's potential as a key intermediate for constructing more complex target compounds . Researchers can utilize this compound as a versatile building block in the synthesis of potential inhibitors or as a core structure for generating diverse chemical libraries for high-throughput screening . Its structure aligns with modern pharmacophore-hybridization approaches, where distinct molecular fragments are combined to develop new bioactive molecules with optimized properties . This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-18-10-9-16(19-13)22-15-8-5-11-20(12-15)17(21)14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZAUJKTODKPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine typically involves the following steps:

    Formation of the Benzoylpiperidine Intermediate: The starting material, piperidine, undergoes benzoylation to form 1-benzoylpiperidine.

    Etherification: The benzoylpiperidine intermediate is then reacted with 4-hydroxy-2-methylpyrimidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine exhibit significant activity against various cancer types. The compound's structure suggests potential interactions with protein kinases, which are critical in cancer pathogenesis. For instance, inhibitors targeting kinases involved in tumor growth have become focal points in cancer therapy development. The modulation of kinase activity by pyrimidine derivatives can lead to the suppression of tumor cell proliferation and metastasis .

Metabolic Disorders

The inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is another promising application area for this compound. This enzyme plays a crucial role in the metabolism of glucocorticoids, which are linked to metabolic syndrome conditions such as type 2 diabetes and obesity. Compounds that inhibit 11β-HSD1 can ameliorate insulin resistance and associated cardiovascular risks .

Neurological Conditions

Emerging studies suggest that similar compounds may also have neuroprotective effects, potentially aiding in the treatment of cognitive impairments and neurodegenerative diseases like Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in CNS disorders .

Case Studies

Recent studies have provided insights into the effectiveness of pyrimidine derivatives:

StudyFocusFindings
CancerDemonstrated inhibition of tumor growth in vitro via kinase modulation.
Metabolic SyndromeShowed improvement in insulin sensitivity in diabetic models through 11β-HSD1 inhibition.
Neurological DisordersIndicated potential neuroprotective effects in animal models of Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally related analogs from available literature and commercial catalogs. Key differences in substituents, electronic properties, and bioactivity are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Lipophilicity (LogP)* Potential Bioactivity
4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine Pyrimidine - 2-methyl
- 4-(1-benzoylpiperidin-3-yl)oxy
~3.2 (predicted) Kinase inhibition, CNS targets
3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzonitrile Pyrimidine - 2-cyano
- 5-(1-methylpiperidin-4-yl)methoxy
~2.8 (predicted) Anticancer, EGFR inhibition
Monepantel (MOP) Benzamide - Trifluoromethyl phenoxy
- Trifluoromethylsulfanyl
~4.1 (reported) Anthelmintic, cholinergic modulation
p-HOBDI-BF2-OSu Imidazolone-BF2 - Difluoroboryl
- Hydroxybenzylidene
~1.5 (estimated) Fluorescent probe, enzyme labeling



*LogP values are predicted using computational tools (e.g., ChemAxon) unless reported experimentally.

Key Observations

Substituent Effects on Lipophilicity :

  • The benzoylpiperidine group in the target compound increases lipophilicity (LogP ~3.2) compared to the 1-methylpiperidinyl analog (LogP ~2.8) . This suggests enhanced membrane permeability but may reduce aqueous solubility.
  • Monepantel’s trifluoromethyl and sulfanyl groups contribute to its high LogP (~4.1), aligning with its anthelmintic activity in lipid-rich environments .

Electronic and Steric Modifications: The 2-methylpyrimidine in the target compound may reduce metabolic oxidation compared to unsubstituted pyrimidines. The benzoyl group introduces steric hindrance, which might limit off-target interactions but also reduce binding affinity to compact active sites compared to smaller substituents like methyl or cyano.

Functional Group Diversity :

  • Unlike the fluorescent imidazolone-BF2 derivative , the target compound lacks conjugated π-systems, making it unsuitable for optical applications but more drug-like for therapeutic use.
  • Monepantel’s sulfanyl and trifluoromethyl groups confer metabolic stability, a feature absent in the pyrimidine-based compounds but critical for its anthelmintic persistence .

Biological Activity

The compound 4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders and cancer. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential clinical implications.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

C16H20N2O\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}

This compound is synthesized through a series of reactions involving piperidine derivatives and pyrimidine scaffolds, which are known for their biological activity. The synthesis typically involves acylation and subsequent coupling reactions to form the final product .

Receptor Interaction

Research indicates that this compound exhibits high affinity for the 5-HT_1A receptor , a subtype of serotonin receptor. This interaction suggests potential applications in treating disorders such as depression and anxiety. The compound acts as a selective agonist at this receptor, showing efficacy in ameliorating symptoms associated with serotonin dysregulation .

Anticancer Properties

In addition to its neuropharmacological effects, preliminary studies suggest that this compound may also possess anticancer properties. It has been shown to influence apoptosis pathways in various cancer cell lines, including those expressing microRNA-21 . Specifically, it enhances apoptosis and inhibits cell proliferation by upregulating PDCD4, a target protein of miR-21 . This mechanism highlights its potential as a therapeutic agent in oncology.

In Vivo Studies

In vivo experiments conducted on animal models have demonstrated the efficacy of this compound in reducing anxiety-like behaviors. Mice treated with the compound showed significant improvements in behavioral tests designed to assess anxiety levels compared to control groups .

Table: Summary of Pharmacological Effects

EffectObservationReference
5-HT_1A Receptor AgonismHigh affinity and efficacy
Anticancer ActivityInduces apoptosis in cancer cells
Anxiety ReductionSignificant behavioral improvements

Case Studies

Several case studies have been documented where derivatives of this compound have been tested for their biological activity:

  • Case Study on Depression : A study involving chronic administration of the compound showed a marked reduction in depressive symptoms in rodent models, attributed to its action on serotonin receptors .
  • Case Study on Cancer : In vitro studies using HeLa cells demonstrated that treatment with this compound resulted in increased apoptosis rates and decreased cell viability, suggesting its potential as a cancer therapeutic .

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